molecular formula C14H16N2O2 B8054445 (1R,2S,3R,4S)-1,4-diamino-1,2,3,4-tetrahydrophenanthrene-2,3-diol

(1R,2S,3R,4S)-1,4-diamino-1,2,3,4-tetrahydrophenanthrene-2,3-diol

Cat. No.: B8054445
M. Wt: 244.29 g/mol
InChI Key: PBNDDWOYJPUOBO-ZOBORPQBSA-N
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Description

(1R,2S,3R,4S)-1,4-diamino-1,2,3,4-tetrahydrophenanthrene-2,3-diol is a complex organic compound with a unique structure that includes multiple chiral centers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,3R,4S)-1,4-diamino-1,2,3,4-tetrahydrophenanthrene-2,3-diol typically involves multi-step organic reactions. One common method involves the Diels-Alder reaction, which is a [4+2] cycloaddition reaction between a conjugated diene and a dienophile to form a six-membered ring. The reaction conditions often include the use of high-boiling solvents like xylene and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated systems to ensure consistency and efficiency. The process typically includes rigorous purification steps such as crystallization and chromatography to achieve high purity levels required for its applications.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,3R,4S)-1,4-diamino-1,2,3,4-tetrahydrophenanthrene-2,3-diol undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, solvents, and catalysts to optimize the yield and selectivity of the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

(1R,2S,3R,4S)-1,4-diamino-1,2,3,4-tetrahydrophenanthrene-2,3-diol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (1R,2S,3R,4S)-1,4-diamino-1,2,3,4-tetrahydrophenanthrene-2,3-diol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies using techniques like mass spectrometry and infrared spectroscopy have helped elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrahydrophenanthrene derivatives and bicyclic compounds with similar structural features. Examples include:

Uniqueness

What sets (1R,2S,3R,4S)-1,4-diamino-1,2,3,4-tetrahydrophenanthrene-2,3-diol apart is its specific arrangement of functional groups and chiral centers, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(1R,2S,3R,4S)-1,4-diamino-1,2,3,4-tetrahydrophenanthrene-2,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c15-11-9-6-5-7-3-1-2-4-8(7)10(9)12(16)14(18)13(11)17/h1-6,11-14,17-18H,15-16H2/t11-,12+,13+,14-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBNDDWOYJPUOBO-ZOBORPQBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(C(C(C3N)O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC3=C2[C@@H]([C@H]([C@H]([C@@H]3N)O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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